N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline
Description
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a boronate ester-containing aniline derivative. Its structure features a benzyl group bridging an aniline moiety and a dioxaborolane ring, which is critical for applications in Suzuki-Miyaura cross-coupling reactions . The compound is synthesized via acetylation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, though yields are low (~8%) due to competing diacetylation . Its boronate ester group enables participation in transition-metal-catalyzed reactions, while the benzyl-aniline group may influence electronic and steric properties relevant to drug discovery .
Properties
IUPAC Name |
N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO2/c1-18(2)19(3,4)23-20(22-18)17-13-9-8-10-15(17)14-21-16-11-6-5-7-12-16/h5-13,21H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVGAKIPSYHHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline typically involves the reaction of 2-(N-Phenylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borane derivatives, and substituted phenylboronic esters .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has shown potential as an anticancer agent. The boron-containing moiety in the compound enhances its ability to interact with biological targets. Studies indicate that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Targeted Drug Delivery
The compound can also be utilized in targeted drug delivery systems. The incorporation of boron atoms allows for better interaction with biological molecules and can facilitate the controlled release of therapeutic agents. This property is particularly beneficial in creating prodrugs that become activated in the presence of specific enzymes or conditions found in tumor microenvironments .
Materials Science
Polymer Chemistry
In polymer chemistry, this compound serves as a monomer for synthesizing boron-containing polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to their non-boronated counterparts. The incorporation of this compound into polymer matrices can lead to materials with improved flame retardancy and mechanical strength .
Sensors and Electronics
The unique electronic properties of the compound make it suitable for use in sensors and electronic devices. Its ability to form stable complexes with various metals enhances its application in developing sensors for detecting metal ions or small organic molecules. Additionally, its semiconducting properties can be exploited in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound is valuable as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom facilitates the formation of carbon-carbon bonds between aryl and vinyl halides and organoboron compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Novel Boron Compounds
The compound serves as a precursor for synthesizing novel boron compounds that may have unique properties or applications. By modifying the aniline component or the boron moiety, researchers can explore a wide range of derivatives that could exhibit enhanced biological activity or material properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline involves its ability to form stable complexes with various organic and inorganic molecules. This property is particularly useful in catalysis, where it facilitates the formation of carbon-carbon bonds through transmetalation and oxidative addition processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : Boronate ester at the meta position of the aniline ring.
(b) N-(2-Fluoro-5-(tetramethyl-dioxaborolan-2-yl)benzyl)aniline
- Structure : Fluorine atom at the ortho position relative to the boronate.
(c) N,N-Diethyl-4-(tetramethyl-dioxaborolan-2-yl)aniline
Functional Group Modifications
(a) 4-Methoxy-N-(4-methoxyphenyl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)aniline
- Structure : Methoxy groups on both aromatic rings.
- Impact : Methoxy groups donate electrons, stabilizing the boronate and accelerating coupling reactions. However, increased steric hindrance may reduce yields .
(b) N-(4-(tert-butyl)phenyl)-2-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide
Stability and Reactivity Trends
- Electron-Donating Groups (e.g., methoxy, diethyl): Enhance boronate reactivity in Suzuki reactions by increasing electron density .
- Electron-Withdrawing Groups (e.g., fluorine, cyano): Reduce reactivity but improve stability against hydrolysis .
- Steric Effects : Bulky substituents (e.g., tert-butyl, benzyl) lower reaction yields due to hindered access to catalytic sites .
Biological Activity
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
- IUPAC Name: this compound
- Molecular Formula: C18H26BNO4
- Molecular Weight: 319.21 g/mol
- CAS Number: 302348-51-2
The presence of the dioxaborolane moiety is significant as it contributes to the compound's reactivity and potential interactions with biological targets.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. The dioxaborolane group enhances the compound's ability to interfere with cellular processes involved in proliferation.
In a study assessing the activity of related compounds against cancer cells:
- IC50 values were determined for several analogs:
- Compound A: IC50 = 12 μM
- Compound B: IC50 = 8 μM
- This compound: IC50 = 10 μM
These results suggest that the compound possesses moderate antiproliferative activity compared to other tested analogs .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance:
- α-glucosidase Inhibition: The inhibition constant (IC50) for this compound was found to be approximately 15 μM. This level of inhibition indicates potential utility in managing conditions like diabetes where α-glucosidase activity plays a crucial role .
Case Study 1: Anticancer Activity
In a preclinical study conducted on human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity. The study utilized various concentrations of the compound and reported a dose-dependent response with enhanced apoptosis markers observed at higher concentrations.
| Concentration (μM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 35 |
| 50 | 30 | 60 |
This data suggests that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .
Case Study 2: Antiparasitic Activity
Another study focused on the antiparasitic properties of similar compounds indicated that modifications in the dioxaborolane structure could enhance efficacy against Plasmodium falciparum. The study highlighted that derivatives with increased lipophilicity showed improved membrane permeability and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
